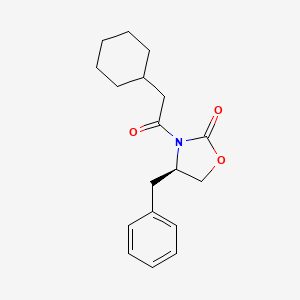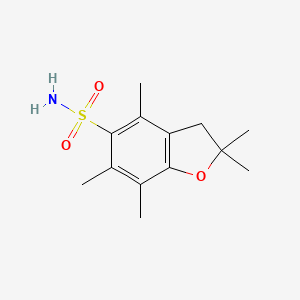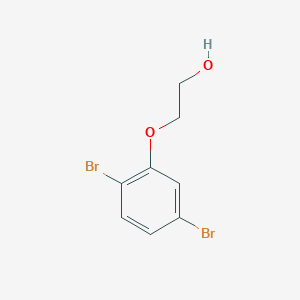
2-(2,5-Dibromophenoxy)ethanol
Vue d'ensemble
Description
2-(2,5-Dibromophenoxy)ethanol is an organic compound with the CAS Number: 377091-17-3 and a linear formula of C8H8BR2O2 . It has a molecular weight of 295.96 . The compound is also known by its IUPAC name, 2-(2,5-dibromophenoxy)ethan-1-ol .
Synthesis Analysis
The synthesis of this compound involves several stages . Initially, this compound is dissolved in toluene under nitrogen. Phosphorus tribromide is then added and the mixture is heated under reflux conditions for 2.5 hours . The mixture is cooled and sodium hydroxide is added. The mixture is then diluted with ether, shaken, and the layers are separated . The organics are washed with water, dried over magnesium sulfate, filtered, and concentrated on a rotary evaporator . The resulting oil is dissolved in tetrahydrofuran (THF) under nitrogen. The solution is cooled and n-butyllithium is added dropwise . The solution is stirred at -75°C for 30 minutes, and then acetic acid is added .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C8H8Br2O2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4H2 . This indicates that the compound consists of a phenol group (a benzene ring with a hydroxyl group) that is substituted with two bromine atoms at positions 2 and 5, and an ethoxy group at position 1.Physical And Chemical Properties Analysis
This compound has a molecular weight of 295.96 . Its linear structure formula is C8H8BR2O2 . The compound is likely to be a solid at room temperature, given its structural similarity to other solid phenolic compounds.Applications De Recherche Scientifique
Therapeutic Applications of Phenolic Compounds
Phenolic compounds like tyrosol and hydroxytyrosol, similar in context to the compound of interest due to their phenolic nature, have been studied for their antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. Their potential application in dentistry for their therapeutic benefits suggests a broader scope of research for phenolic compounds in medical fields, including possibly "2-(2,5-Dibromophenoxy)ethanol" (Ramos et al., 2020).
Environmental and Toxicological Studies
Studies on tribromophenol, a compound structurally related to the dibromophenoxy derivatives, focus on its environmental concentrations, toxicology, and ubiquity in the environment. Such research highlights the importance of understanding the environmental and health impacts of brominated compounds, potentially relevant to the environmental fate and impact of "this compound" (Koch & Sures, 2018).
Bio-Ethanol and Renewable Energy
Research on bio-ethanol for hydrogen production from renewable resources, including the reforming of ethanol, highlights the significance of ethanol in sustainable energy solutions. This context demonstrates the scientific interest in ethanol's role in energy, which could extend to derivatives like "this compound" for specific applications (Ni, Leung, & Leung, 2007).
Ethanol's Biological and Clinical Research
Ethanol's effects on biological systems, including its interaction with membrane ion channels and its potential for therapeutic applications, are a significant area of research. This indicates the broader relevance of studying ethanol and its derivatives for understanding their biological impacts and potential therapeutic uses (Weight, Li, & Peoples, 1999).
Mécanisme D'action
Target of Action
It is structurally similar to 4,4’-isopropylidenebis[2-(2,6-dibromophenoxy)ethanol], which is known to interact with various enzymes and receptors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
It’s worth noting that benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Pharmacokinetics
It’s worth noting that ethanol, a related compound, is rapidly absorbed from the gastrointestinal tract and distributed throughout the body .
Propriétés
IUPAC Name |
2-(2,5-dibromophenoxy)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIRYMUTODGHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,9-dimethoxy-7-(pentafluoroethyl)-5H-furo[3,2-g]chromen-5-one](/img/structure/B3132731.png)

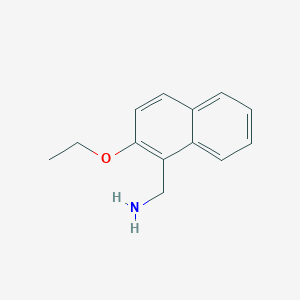
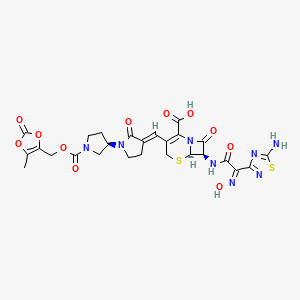
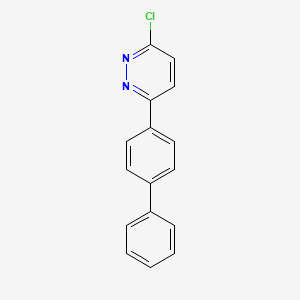

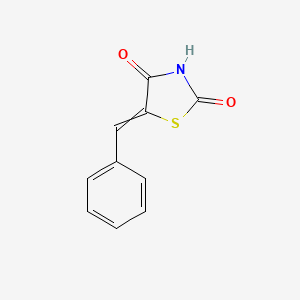

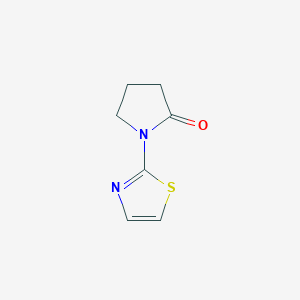
![N'-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B3132824.png)
